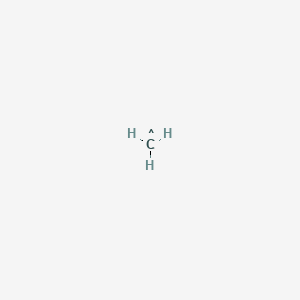![molecular formula C18H17ClN2 B1226035 3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole](/img/structure/B1226035.png)
3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole is a member of tetralins.
Scientific Research Applications
Enzyme Inhibition Studies
The compound 3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole has been explored in various scientific studies, particularly focusing on its potential as an enzyme inhibitor. For instance, research conducted by Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds derived from a related structure, which were then tested for their inhibitory activities against lipase and α-glucosidase enzymes. Their findings demonstrated significant enzyme inhibition, suggesting the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity
Another research avenue for 3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole derivatives is their antimicrobial properties. Minu et al. (2009) synthesized 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives and evaluated their antimicrobial activity, finding that some derivatives exhibited potent antimicrobial effects. This suggests the compound's derivatives could be useful in developing new antimicrobial agents (Minu, Thangadurai, Wakode, Agrawal, & Narasimhan, 2009).
Antioxidant Properties
The antioxidant properties of 3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole derivatives have also been explored. Polo et al. (2016) synthesized a series of tetrahydroindazoles and evaluated their in vitro antioxidant activity. The study found that certain derivatives showed moderate to strong activity in DPPH and ABTS assays, indicating their potential as antioxidant agents (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).
Agricultural Applications
In the agricultural sector, derivatives of 3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole have been investigated for their herbicidal activities. Hwang et al. (2005) synthesized indazole derivatives and assessed their efficacy as herbicides in paddy fields, demonstrating good selectivity and potent activity against annual weeds (Hwang, Kim, Jeon, Hong, Song, Chung, & Cho, 2005).
properties
Molecular Formula |
C18H17ClN2 |
|---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole |
InChI |
InChI=1S/C18H17ClN2/c1-21-18(13-6-9-14(19)10-7-13)16-11-8-12-4-2-3-5-15(12)17(16)20-21/h2-7,9-10,16,18H,8,11H2,1H3 |
InChI Key |
SENURBWXHFEHJM-UHFFFAOYSA-N |
SMILES |
CN1C(C2CCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C(C2CCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)
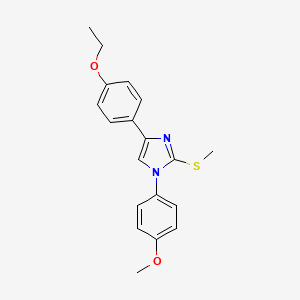
![N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide](/img/structure/B1225958.png)
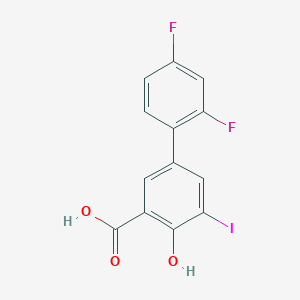
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
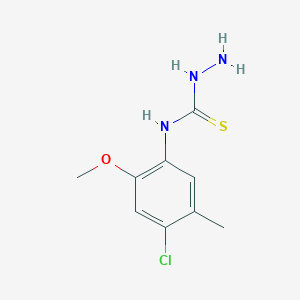
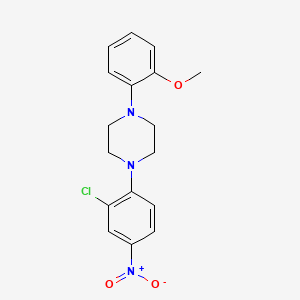
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)

